2-Desmethyl-4-methyl Tolvaptan

Description

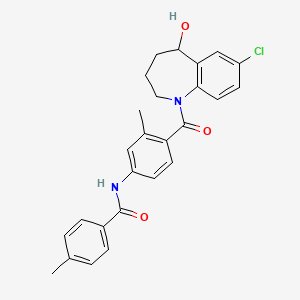

Structure

3D Structure

Properties

CAS No. |

1580889-25-3 |

|---|---|

Molecular Formula |

C26H25ClN2O3 |

Molecular Weight |

448.9 g/mol |

IUPAC Name |

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-4-methylbenzamide |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-5-7-18(8-6-16)25(31)28-20-10-11-21(17(2)14-20)26(32)29-13-3-4-24(30)22-15-19(27)9-12-23(22)29/h5-12,14-15,24,30H,3-4,13H2,1-2H3,(H,28,31) |

InChI Key |

PWQWEZJKGBEJJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C |

Origin of Product |

United States |

Chemical Structure and Structural Analogies of 2 Desmethyl 4 Methyl Tolvaptan

Elucidation of its Chemical Structure as a Derivative of Tolvaptan

2-Desmethyl-4-methyl tolvaptan is recognized as a significant derivative of tolvaptan. Its chemical identity is confirmed by its IUPAC name, N-(4-(7-Chloro-5-hydroxy-2, 3, 4, 5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-4-methylbenzamide, and its CAS number, 1580889-25-3. chemicea.comveeprho.comveeprho.com The molecular formula of this compound is C26H25ClN2O3, with a molecular weight of 448.95 g/mol . veeprho.comveeprho.comclearsynth.com

The structural modifications that distinguish this compound from its parent compound, tolvaptan, are crucial to its chemical profile. These modifications, as implied by its name, involve the removal of a methyl group from the 2-position of the benzoyl moiety and the addition of a methyl group to the 4-position of the benzamide (B126) moiety.

Interactive Table 1: Chemical Properties of Tolvaptan and this compound

| Property | Tolvaptan | This compound |

| IUPAC Name | N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide | N-(4-(7-Chloro-5-hydroxy-2, 3, 4, 5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-4-methylbenzamide |

| CAS Number | 150683-30-0 | 1580889-25-3 |

| Molecular Formula | C26H25ClN2O3 | C26H25ClN2O3 |

| Molecular Weight | 448.95 g/mol | 448.95 g/mol |

Positional and Functional Group Analysis in Relation to Parent Tolvaptan

A comparative analysis of the functional groups and their positions in this compound and tolvaptan reveals key structural differences. In tolvaptan, a methyl group is attached to the 2-position of the terminal benzoyl group. In this compound, this methyl group is absent ("desmethyl") and is instead located at the 4-position of the same aromatic ring.

This positional isomerization of the methyl group from the ortho (2-position) to the para (4-position) on the benzamide ring represents a significant alteration in the molecule's topography and electronic distribution. This change can influence how the molecule interacts with its biological target, the vasopressin V2 receptor.

Considerations for Structure-Activity Relationship (SAR) Studies of Tolvaptan Analogues via Chemical Modification

The development of tolvaptan analogues, such as this compound, is integral to structure-activity relationship (SAR) studies. These studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov Tolvaptan and its analogues belong to a class of drugs known as vasopressin V2 receptor antagonists. nih.govnih.govwikipedia.org These antagonists are used in the management of conditions such as hyponatremia (low blood sodium levels). nih.govnih.govrxlist.com

The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that, when activated by vasopressin, promotes water reabsorption in the kidneys. nih.govyoutube.comsamsca.com By blocking this receptor, tolvaptan and its analogues increase water excretion, a process known as aquaresis. rxlist.comyoutube.comsamsca.com

SAR studies on tolvaptan analogues explore how modifications to the parent structure affect receptor binding affinity, selectivity, and functional activity. nih.gov The specific structural changes in this compound—the relocation of a methyl group—can provide valuable insights into the steric and electronic requirements for optimal interaction with the V2 receptor's binding pocket. nih.gov Such subtle modifications can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Research into the SAR of benzodiazepine derivatives as V2 receptor antagonists has shown that minor structural changes can significantly impact their binding kinetics without affecting their affinity. nih.gov This highlights the importance of exploring a wide range of structural modifications to optimize the therapeutic profile of these agents.

Synthetic Methodologies for 2 Desmethyl 4 Methyl Tolvaptan

Chemical Synthesis Routes for Preparation of 2-Desmethyl-4-methyl Tolvaptan

The preparation of this compound is not as extensively documented as its parent drug, Tolvaptan. However, its synthesis is understood as being analogous to the synthesis of other Tolvaptan impurities. The primary route involves the acylation of a key intermediate, 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine, with a substituted benzoyl chloride.

One plausible synthetic pathway begins with the preparation of a specific benzoyl chloride derivative. This intermediate is then reacted with the benzazepine core to form the final product. A detailed study on Tolvaptan impurities outlines the synthesis of numerous related compounds, providing a basis for the synthesis of this compound. researchgate.net

A Chinese patent describes a general method for preparing Tolvaptan impurities which can be adapted for this compound. google.com This involves the reaction of a suitably substituted benzoic acid with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the corresponding acid chloride. This acid chloride is then coupled with 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine in the presence of a base to yield the target molecule.

The key starting materials for this synthesis are:

4-amino-2-methylbenzoic acid

2-methylbenzoyl chloride

7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine

The synthesis can be conceptualized in the following steps:

Amidation of 4-amino-2-methylbenzoic acid with 4-methylbenzoyl chloride to yield 4-((4-methylbenzoyl)amino)-2-methylbenzoic acid.

Conversion of the resulting carboxylic acid to its corresponding acid chloride using a chlorinating agent.

Coupling of the acid chloride with 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine.

| Step | Reaction | Key Reagents |

| 1 | Amidation | 4-amino-2-methylbenzoic acid, 4-methylbenzoyl chloride, Base (e.g., triethylamine, pyridine) |

| 2 | Chlorination | 4-((4-methylbenzoyl)amino)-2-methylbenzoic acid, Oxalyl chloride or Thionyl chloride |

| 3 | Acylation | 2-Desmethyl-4-methyl-benzoyl chloride, 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine, Base (e.g., triethylamine, N-methylmorpholine) |

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of the synthesis of this compound focuses on improving yield, purity, and scalability while minimizing side reactions. Key areas for optimization include the choice of reagents, solvents, temperature, and reaction time.

Base Selection: The choice of base in both the amidation and acylation steps is critical. Organic bases such as triethylamine, diisopropylethylamine (DIPEA), pyridine, and N-methylmorpholine are commonly used. google.comgoogle.com Inorganic bases like sodium carbonate or potassium carbonate can also be employed, particularly in biphasic reaction systems, which can simplify work-up procedures. google.com The selection of the base can influence reaction rates and the formation of byproducts.

Solvent System: The solvent system is chosen based on the solubility of the reactants and intermediates. Dichloromethane (DCM) is a common solvent for these types of acylation reactions due to its inertness and ease of removal. google.com Other solvents like toluene (B28343) or acetonitrile (B52724) may also be suitable. For the reduction step in related syntheses, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often used with reducing agents like sodium borohydride. google.com

Reaction Temperature and Time: The reaction temperature is a crucial parameter to control. The acylation reaction is often carried out at a low temperature (e.g., 0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. google.com Reaction times are typically monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. google.com A Chinese patent suggests a reaction time of 0.5-10 hours for a similar synthesis. google.com

| Parameter | Options | Rationale |

| Base | Triethylamine, DIPEA, Pyridine, N-methylmorpholine, Sodium Carbonate | Neutralize HCl byproduct, catalyst |

| Solvent | Dichloromethane, Toluene, Acetonitrile | Solubilize reactants, inert reaction medium |

| Temperature | 0 °C to room temperature | Control reaction rate, minimize side products |

| Reaction Time | 0.5 - 12 hours | Ensure complete reaction |

Isolation and Purification Techniques for Synthetic Samples

The isolation and purification of this compound from the reaction mixture are essential to obtain a high-purity standard for analytical purposes.

Initial Work-up: Following the completion of the reaction, a standard aqueous work-up is typically performed. This involves washing the organic layer with water, a dilute acid solution (like HCl) to remove excess base, and a brine solution. researchgate.net The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate and the solvent is removed under reduced pressure.

Chromatographic Purification: The crude product is often purified using column chromatography. Silica gel is the most common stationary phase. The mobile phase is a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) or dichloromethane/methanol gradient, to effectively separate the desired product from unreacted starting materials and byproducts. google.com The selection of the eluent system is critical for achieving good separation.

Crystallization: Recrystallization is another powerful technique for purifying the final compound. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of crystallization solvent is crucial and is determined empirically.

Analytical Characterization: The purity and identity of the isolated this compound are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound. ijrps.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure. researchgate.net

| Technique | Purpose | Details |

| Aqueous Work-up | Removal of water-soluble impurities | Washing with water, dilute acid, and brine |

| Column Chromatography | Separation from byproducts | Silica gel stationary phase with a suitable eluent system (e.g., hexane/ethyl acetate) |

| Crystallization | Final purification | Dissolution in a hot solvent and slow cooling to form crystals |

| HPLC | Purity assessment | Reverse-phase column with a suitable mobile phase |

| NMR and MS | Structural confirmation | Provides information about the molecular structure and mass |

Analytical Characterization and Quantification of 2 Desmethyl 4 Methyl Tolvaptan

Chromatographic Methods for Separation and Detection

Chromatographic techniques are essential for separating 2-Desmethyl-4-methyl Tolvaptan from the active pharmaceutical ingredient (API), Tolvaptan, and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods utilized for this purpose, offering high resolution and sensitivity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for the analysis of Tolvaptan and its impurities. Method development focuses on optimizing chromatographic conditions to achieve efficient separation. A typical RP-HPLC method involves a C18 column, which provides a non-polar stationary phase suitable for the separation of moderately polar compounds like Tolvaptan and its analogues. ijrpr.comajpaonline.com

The development of a simple, efficient, and economical RP-HPLC method for validating Tolvaptan and its related substances is a key objective in quality control. For instance, a method might utilize an Inertsil ODS-3V column (250×4.6mm, 5μm) with a specific mobile phase composition to ensure adequate separation. Validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, specificity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. ijrpr.com The goal is to develop a method that can be successfully applied for the quantitative estimation of Tolvaptan and its related substances, including this compound, in bulk drug and pharmaceutical formulations. ijrpr.com

Below is a table summarizing typical parameters for an HPLC method developed for the analysis of Tolvaptan and its related substances.

| Parameter | Conditions |

| Stationary Phase | C18 Column (e.g., Inertsil ODS-3V, 250x4.6mm, 5µm) |

| Mobile Phase | Mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile (B52724), methanol) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 - 20 µL |

| Detector | Photodiode Array (PDA) or UV Detector |

| Detection Wavelength | ~220 nm or ~267 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically <2 µm). nih.gov UPLC methods are particularly valuable for impurity profiling, where numerous closely related compounds must be separated and quantified. semanticscholar.org

A Quality by Design (QbD) approach has been applied to develop a green, stability-indicating UPLC method for the quantification of Tolvaptan. nih.gov Such methods are designed to be simple, quick, and cost-effective. For example, a UPLC method might employ an ACE excel super C18 column (10 cm x 2.1 mm, 1.7 µm) with a mobile phase of acetonitrile and water, achieving a short retention time for the analyte. nih.gov These methods are validated for their ability to separate degradation products formed under stress conditions (e.g., acidic hydrolysis), demonstrating their stability-indicating status. nih.gov The high resolving power of UPLC is crucial for accurately profiling impurities like this compound. semanticscholar.org

Spectrometric Techniques for Structural Confirmation and Quantification

While chromatography separates the compounds, spectrometric techniques are indispensable for confirming the chemical structure of impurities and for their sensitive quantification.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of impurities. Tandem mass spectrometry (MS/MS) provides an additional layer of structural information through controlled fragmentation of a selected parent ion. For this compound, which has a molecular weight of 448.9 g/mol , MS analysis would confirm this mass. clearsynth.com

In a typical LC-MS/MS setup, the analyte is ionized, often using electrospray ionization (ESI), and the resulting ion is selected and fragmented. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. researchgate.net For quantification, a specific fragmentation transition (from a parent ion to a daughter ion) is monitored using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity. researchgate.net This technique is essential for determining trace levels of impurities in a drug substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. fda.gov The structure of Tolvaptan and its related substances has been elucidated using a combination of spectroscopic techniques, including ¹H and ¹³C NMR. fda.gov For this compound, NMR analysis would confirm the absence of one methyl group and the presence of another at specific positions on the aromatic rings, distinguishing it from the parent drug, Tolvaptan. The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide conclusive evidence for the assigned structure. researchgate.net

Development and Validation of Analytical Methods for Impurity Profiling

Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical product. iajps.com The development of stability-indicating analytical methods is critical for this purpose, as these methods must be able to separate the drug substance from any degradation products that might form over time or under stress conditions. nih.govsemanticscholar.org

Traceability of Analytical Standards for this compound

The traceability of analytical standards is a fundamental requirement in pharmaceutical quality control, ensuring that measurements are accurate, reliable, and comparable across different laboratories and times. For this compound, a known related compound and potential impurity of the active pharmaceutical ingredient (API) Tolvaptan, establishing a clear and unbroken chain of comparisons to a recognized reference is critical for its quantification in drug substance and product release testing. wisdomlib.orgveeprho.com This traceability ensures that the analytical results are linked to national or international standards, providing confidence in the quality and safety of the final pharmaceutical product.

The establishment of a traceable analytical standard for this compound involves a comprehensive characterization and certification process. Typically, this begins with the synthesis of the compound, which may be achieved as part of a broader effort to prepare and identify various potential process-related impurities and degradation products of Tolvaptan. researchgate.netresearchgate.net Once synthesized, the material undergoes rigorous purification and characterization to confirm its identity and determine its purity.

The identity of the this compound standard is unequivocally confirmed using a combination of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provide detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern, aligning with the expected structure of N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-4-methylbenzamide. researchgate.netlgcstandards.comchemicea.com

The purity of the reference standard is the most critical parameter for its use in quantitative analysis and is determined using a mass balance approach. This involves the use of multiple analytical techniques to identify and quantify all significant impurities. A primary, high-resolution chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a universal detector (e.g., UV or PDA), is employed to determine the percentage of the main peak and any related organic impurities. researchgate.netsemanticscholar.org Additional tests are performed to quantify other potential impurities that may not be detected by the primary chromatographic method.

The data generated from this comprehensive analysis is documented in a Certificate of Analysis (CoA), which serves as the primary record of the standard's traceability. The CoA for a certified reference material (CRM) of this compound would typically include the certified purity value, its associated uncertainty, and a detailed breakdown of the analytical methods and results used to establish this value. This allows the end-user to trace the certified value back to the raw data and the measurement procedures used. Reputable suppliers of pharmaceutical reference standards provide materials that are characterized to a high degree, often stating their traceability to pharmacopeial standards (e.g., EP/USP) where available. synzeal.com

Table 1: Example Characterization Data for a this compound Reference Standard

| Analytical Test | Method | Specification / Typical Result | Purpose in Traceability |

| Identity | ¹H NMR | Conforms to the structure of N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-4-methylbenzamide | Confirms the chemical identity of the standard. |

| Identity | Mass Spectrometry (MS) | Molecular ion [M+H]⁺ consistent with the molecular formula C₂₆H₂₅ClN₂O₃ | Confirms the molecular weight and elemental composition. |

| Purity (Organic) | HPLC/UPLC (e.g., at 240 nm) | ≥ 99.5% area | Quantifies the main component and related organic impurities. wisdomlib.org |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Quantifies water content, a common impurity. |

| Residual Solvents | Gas Chromatography (GC-HS) | Meets ICH Q3C limits (e.g., < 5000 ppm for common solvents) | Quantifies volatile organic impurities from the synthesis process. |

| Inorganic Content | Residue on Ignition / Sulfated Ash | ≤ 0.1% | Quantifies non-volatile inorganic impurities. |

| Assigned Purity | Mass Balance Calculation | 99.7% (Example value) | Provides the certified value by subtracting all identified impurities from 100%. |

Formation Pathways of 2 Desmethyl 4 Methyl Tolvaptan

Identification of Degradation Products and Mechanisms

The compound 2-Desmethyl-4-methyl Tolvaptan is recognized as an impurity of Tolvaptan. pharmaffiliates.com Its formation is primarily considered to be as a process-related impurity, meaning it is likely formed during the synthesis of the parent drug, Tolvaptan, rather than as a product of its degradation. researchgate.netveeprho.com This can occur through side reactions or from impurities present in starting materials. veeprho.com The chemical name for this compound is N-[4-[(7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-3-methylphenyl]-4-methylbenzamide. chemicea.com

In comprehensive forced degradation studies, Tolvaptan was found to be susceptible to degradation under acidic, basic, and oxidative stress, while remaining relatively stable under neutral hydrolysis and thermal stress. researchgate.netrsc.org Several degradation products were identified, primarily resulting from mechanisms such as the hydrolysis of amide bonds and hydroxylation of the phenyl ring. researchgate.net The separation and characterization of these degradants are essential for ensuring the quality and purity of the final drug product. nih.gov

| Degradation Product (DP) | Formation Condition | Proposed Mechanism |

|---|---|---|

| DP-1 (m/z 467) | Acid/Base Hydrolysis, Oxidation | Phenyl ring hydroxylation |

| DP-2 (m/z 270) | Acid/Base Hydrolysis | Hydrolysis of amide bond |

| DP-3 (m/z 180) | Acid/Base Hydrolysis | Hydrolysis of amide bond |

| DP-4 (m/z 435) | Acid/Base Hydrolysis | Hydrolysis of methoxy (B1213986) group |

| DP-5 (m/z 451) | Oxidation | N-Oxide formation |

Consideration of Potential Biotransformation Pathways (Non-Clinical Context)

In a non-clinical context, the biotransformation of Tolvaptan is primarily studied to understand its metabolic fate. Tolvaptan is extensively metabolized, mainly in the liver, by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme involved. nih.govnih.gov More than 20 metabolites have been identified in humans, formed through three major biotransformation pathways: hydroxylation, dehydrogenation, and deamidation. nih.gov

Given that this compound is a structural analog and impurity of Tolvaptan, it could potentially undergo similar metabolic transformations if present. The potential biotransformation pathways would likely involve the same CYP3A4 enzyme system. Non-clinical pharmacokinetic studies in animal models, such as rats, show that Tolvaptan is rapidly absorbed and extensively distributed, with the highest concentrations found in the liver and gastrointestinal tract. nih.gov The primary route of excretion is through feces via the biliary route, indicating significant hepatic metabolism and clearance. nih.gov Any potential metabolites of this compound would be expected to follow a similar excretion pattern.

Influence of Environmental Factors on Compound Stability and Impurity Formation

The stability of a pharmaceutical compound is significantly influenced by environmental factors, which can lead to the formation of degradation-related impurities. veeprho.com As per International Council for Harmonisation (ICH) guidelines, stress testing exposes the drug substance to various environmental conditions to understand its intrinsic stability. mdpi.com

For Tolvaptan, studies have shown that it is susceptible to degradation under specific conditions, which dictates the need for controlled storage and handling. rsc.org Exposure to acidic and basic environments can cause hydrolysis, while oxidative conditions can also lead to the formation of impurities. wisdomlib.orgrsc.org The compound is also sensitive to photolytic stress. researchgate.net Conversely, Tolvaptan demonstrates good stability under thermal stress and neutral hydrolytic conditions. researchgate.net These findings are critical for defining appropriate storage conditions to minimize the formation of degradation products and ensure the quality of the drug product over its shelf life.

| Environmental Factor | Effect on Tolvaptan Stability | Potential Impurity Formation Mechanism |

|---|---|---|

| Acidic Conditions | Susceptible to degradation | Hydrolysis |

| Basic Conditions | Susceptible to degradation | Hydrolysis |

| Oxidative Conditions | Susceptible to degradation | Oxidation |

| Photolytic Conditions | Susceptible to degradation | Photodegradation |

| Thermal Stress | Generally stable | Minimal degradation |

| Neutral pH | Generally stable | Minimal degradation |

Role of 2 Desmethyl 4 Methyl Tolvaptan in Pharmaceutical Research Standards

Application as a Reference Standard in Quality Control

The primary application of 2-Desmethyl-4-methyl Tolvaptan in the pharmaceutical industry is as a reference standard for quality control (QC) of the Tolvaptan active pharmaceutical ingredient (API) and its finished dosage forms. synzeal.com A reference standard is a highly purified compound used as a measurement base. The availability of a this compound reference standard is essential for several QC functions.

Identification and Quantification: QC laboratories use the reference standard to unequivocally identify the presence of this compound in production batches of Tolvaptan. It allows for the accurate quantification of this specific impurity, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). veeprho.comfda.gov

Compliance with Regulatory Limits: Regulatory bodies such as the International Council for Harmonisation (ICH) establish thresholds for the reporting, identification, and qualification of impurities in new drug substances. The reference standard is indispensable for demonstrating that the level of this compound in a drug product is below these specified limits, thereby ensuring the product's safety and quality.

Batch Release Testing: As part of the final batch release process, the impurity profile of the drug is scrutinized. The this compound standard is used to confirm that each batch consistently meets the predefined quality specifications before it is released to the market. fda.gov

Table 1: Chemical Properties of this compound Reference Standard

| Property | Value |

|---|---|

| CAS Number | 1580889-25-3 |

| Molecular Formula | C26H25ClN2O3 |

| Molecular Weight | 448.9 g/mol |

| IUPAC Name | N-(4-(7-Chloro-5-hydroxy-2, 3, 4, 5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-4-methylbenzamide |

Data sourced from multiple chemical and pharmaceutical suppliers. veeprho.comsynzeal.compharmaffiliates.comclearsynth.com

Utility in Analytical Method Development and Validation (AMV)

The this compound reference standard is a critical tool for the development and validation of analytical methods designed to assess the purity of Tolvaptan. synzeal.com These methods must be robust, accurate, and precise to ensure reliable monitoring of impurity levels. wisdomlib.org

Analytical Method Development: During method development, the standard is used to establish a separation technique, most commonly a Reversed-Phase HPLC (RP-HPLC) method, that can effectively resolve this compound from Tolvaptan and other potential process-related impurities or degradation products. nih.govijrpr.com This involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity. nih.govijrpr.comrasayanjournal.co.in

Analytical Method Validation (AMV): Once a method is developed, it must be validated in accordance with ICH guidelines to prove its suitability for its intended purpose. wisdomlib.orgijrpr.comajpaonline.com The this compound standard is essential for validating several key performance characteristics:

Specificity: Demonstrating that the method can accurately detect and quantify this compound without interference from other components in the sample matrix, such as the API or excipients. wisdomlib.org

Linearity: Confirming that the method's response is directly proportional to the concentration of the impurity over a specified range. rasayanjournal.co.inajpaonline.com

Accuracy: Assessing the agreement between the measured amount of the impurity and its true value by performing recovery studies, where a known amount of the standard is added to a sample. ajpaonline.com

Precision: Evaluating the method's consistency through repeated analyses to determine its repeatability and intermediate precision. ajpaonline.com

Limit of Quantification (LOQ) and Limit of Detection (LOD): Establishing the lowest concentration of the impurity that the method can reliably quantify and detect, respectively.

Table 2: Typical Validation Parameters for an RP-HPLC Method for Tolvaptan Impurities

| Validation Parameter | Typical Acceptance Criteria (%RSD = Relative Standard Deviation) | Role of this compound Standard |

|---|---|---|

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% | Used in the standard solution to verify system performance before analysis. ijrpr.com |

| Specificity | No interference at the retention time of the impurity. | Used to confirm the retention time and resolution from the main API peak. wisdomlib.org |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Used to prepare calibration standards at multiple concentration levels. ajpaonline.com |

| Accuracy | Recovery typically between 98.0% and 102.0% | Spiked into the sample matrix at different levels to assess recovery. ajpaonline.com |

| Precision (Repeatability & Intermediate) | %RSD should be ≤ 2.0% | Used to prepare samples for repeated analysis by the same or different analysts on different days. ajpaonline.com |

The criteria are based on general ICH guidelines and findings from various studies on Tolvaptan analysis. ijrpr.comajpaonline.com

Significance in Abbreviated New Drug Application (ANDA) Processes

For manufacturers of generic pharmaceuticals, the control of impurities is a cornerstone of the Abbreviated New Drug Application (ANDA) submission to regulatory agencies like the U.S. Food and Drug Administration (FDA). The goal of an ANDA is to demonstrate that the proposed generic product is pharmaceutically equivalent and bioequivalent to the innovator, or Reference Listed Drug (RLD).

The impurity profile is a key component of pharmaceutical equivalence. The ANDA applicant must demonstrate that the manufacturing process for the generic API consistently controls impurities and that the impurity profile is comparable to that of the RLD. synzeal.com

The availability and use of a this compound reference standard are significant in this process for several reasons:

Impurity Profiling: Generic manufacturers must perform a thorough analysis of the impurities present in their drug substance. The reference standard allows them to accurately identify and quantify this compound in their product.

Regulatory Compliance: The ANDA must include data demonstrating that the levels of this compound and other impurities are within the acceptable limits defined by pharmacopeias and ICH guidelines. synzeal.com Using a qualified reference standard is essential for generating the reliable analytical data required to meet this regulatory expectation.

Ensuring Product Quality and Safety: By using the reference standard to implement robust analytical controls, generic manufacturers can ensure the consistent quality, purity, and, by extension, the safety of their Tolvaptan product, which is fundamental to gaining regulatory approval. daicelpharmastandards.comsynzeal.com

Advanced Research Perspectives and Future Directions

Investigation of Spectroscopic Signatures for Enhanced Characterization

A comprehensive understanding of a molecule's structure and properties relies heavily on its spectroscopic signatures. While detailed experimental spectra for 2-Desmethyl-4-methyl Tolvaptan are not widely published, future research will undoubtedly focus on acquiring and interpreting this data for unequivocal identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the chemical structure of organic molecules. Future studies will aim to assign the chemical shifts and coupling constants for all protons and carbons in the this compound molecule. This data will be crucial for confirming its identity, particularly in distinguishing it from Tolvaptan and other related impurities. A complete spectral analysis would provide insights into the compound's conformation in solution.

Expected ¹H and ¹³C NMR Data for this compound

This table presents hypothetical yet chemically reasonable NMR data based on the known structure of this compound and general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 | 110 - 150 |

| Amide NH | 9.5 - 10.5 | N/A |

| Benzazepine CH₂ | 2.5 - 4.0 | 30 - 50 |

| Benzazepine CH | 4.5 - 5.5 | 60 - 70 |

| Methyl Protons | 2.0 - 2.5 | 15 - 25 |

| Hydroxyl OH | 4.0 - 6.0 | N/A |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is vital for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide, hydroxyl, and aromatic moieties. These signatures will be instrumental for routine identification and quality control purposes.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) studies will be crucial in elucidating its fragmentation pattern, which can serve as a fingerprint for its identification in complex matrices.

Computational Chemistry and Modeling of Structural Analogues

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, providing insights that can guide experimental work.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its structural analogues. nih.govresearchgate.net Such studies can reveal how structural modifications affect the molecule's flexibility and its potential interactions with biological targets. Understanding the conformational landscape is a key aspect of predicting the behavior of this impurity.

Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of this compound and its analogues. researchgate.netekb.egsuperfri.orgjocpr.com These calculations can provide valuable information on molecular orbitals, charge distribution, and reactivity indices. This theoretical data can help in understanding the molecule's stability and potential for chemical reactions.

Pharmacophore Modeling: By comparing the three-dimensional structure of this compound with that of Tolvaptan and other vasopressin receptor antagonists, pharmacophore models can be developed. researchgate.net These models can help to identify the key structural features that may be responsible for any potential biological activity, guiding the design of future toxicological and pharmacological studies.

Research into Potential Chemical Reactivity and Interactions

Understanding the chemical reactivity of this compound is crucial for predicting its stability and potential to interact with other molecules.

Forced Degradation Studies: Systematic forced degradation studies, exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, are necessary. researchgate.netresearchgate.netrsc.orgsapub.orgscispace.com These studies will help to identify its degradation products and establish its degradation pathways. This information is vital for developing stable pharmaceutical formulations of Tolvaptan and for understanding the potential for new impurities to form over time.

Synthesis and Reaction Kinetics: The development of a robust synthetic route for this compound is a prerequisite for detailed reactivity studies. researchgate.net Once synthesized in sufficient purity and quantity, kinetic studies can be performed to understand the rates and mechanisms of its reactions. This could include, for example, its susceptibility to hydrolysis or oxidation under various conditions.

Interaction with Excipients: Future research should also investigate the potential for chemical interactions between this compound and common pharmaceutical excipients. Such studies are critical for ensuring the stability and quality of the final drug product.

Development of Novel Analytical Techniques for Enhanced Detection Limits

Sensitive and selective analytical methods are essential for the detection and quantification of impurities in pharmaceutical products.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The development and validation of a highly sensitive UPLC-MS/MS method for the routine analysis of this compound is a key future direction. nih.govresearchgate.netsemanticscholar.org This technique offers the high resolution and sensitivity required to detect and quantify trace levels of this impurity in bulk drug substance and finished pharmaceutical products.

Capillary Electrophoresis (CE): Capillary electrophoresis represents a powerful alternative or complementary technique to HPLC for the separation of closely related impurities. nih.govnih.govdntb.gov.uamdpi.com The development of CE methods could offer advantages in terms of efficiency, speed, and reduced solvent consumption for the analysis of this compound.

Electrochemical Sensors and Biosensors: A forward-looking area of research is the development of novel electrochemical sensors and biosensors for the rapid and on-site detection of this compound. nih.govresearchgate.netresearchgate.netmdpi.comrjraap.com These devices could offer a cost-effective and portable solution for quality control monitoring throughout the manufacturing process.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 2-Desmethyl-4-methyl Tolvaptan, and how does it influence drug-drug interaction (DDI) studies?

- Methodological Answer : this compound (DM-4103) is a primary metabolite of Tolvaptan, formed via CYP3A-mediated demethylation. In vitro studies using rat liver supernatant and sandwich-cultured human hepatocytes (SCHH) have demonstrated its role in inhibiting bile salt export pump (BSEP) and P-glycoprotein (P-gp). For DDI assessments, researchers should employ SCHH models to quantify cellular accumulation of co-administered drugs (e.g., digoxin) and measure inhibition constants (Ki) via nonlinear regression. DM-4103 exhibits competitive inhibition (Ki = 3.77 μM) against BSEP, while Tolvaptan shows noncompetitive inhibition (Ki = 34.2 μM) .

Q. What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DM-4103 in plasma or serum. Researchers should validate assays for specificity, sensitivity (lower limit of quantification ≥1 ng/mL), and linearity across physiological concentration ranges. Peak concentrations of Tolvaptan and its metabolites occur 2–4 hours post-dose, necessitating timed sample collection. Absolute bioavailability studies require concurrent measurement of parent drug and metabolites due to extensive first-pass metabolism .

Q. How should experimental designs account for enzyme induction by Tolvaptan and its metabolites?

- Methodological Answer : Tolvaptan induces hepatic cytochrome P450 enzymes (e.g., CYP3A) and drug-metabolizing enzymes (e.g., aminopyrine N-demethylase) in a dose- and sex-dependent manner. Preclinical studies in female rats (300 mg/kg/day for 7 days) demonstrated elevated cytochrome b5 content. Researchers should incorporate enzyme activity assays (e.g., liver microsomal preparations) and monitor metabolite accumulation (e.g., DM-4103, DM-4107) in long-term dosing studies .

Advanced Research Questions

Q. How can quantitative systems toxicology (QST) models resolve contradictions in hepatotoxicity risk between Tolvaptan and its metabolites?

- Methodological Answer : Conflicting hepatotoxicity data (e.g., mitochondrial toxicity vs. BSEP inhibition) can be modeled using platforms like DILIsym®. Parameters are derived from in vitro mitochondrial respiration assays (e.g., oxygen consumption rates in HepG2 cells) and translated into in vivo predictions. For DM-4103, simulate intracellular concentrations (measured via LC-MS/MS) and adjust inhibition constants (Ki) for BSEP and mitochondrial electron transport chain (ETC). Comparative studies with analogs like Lixivaptan (Ki = 729 μM for ETC inhibition) highlight metabolite-specific risks .

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy and safety of Tolvaptan in advanced CKD?

- Methodological Answer : Cox regression with propensity score matching is recommended for real-world studies. For example, in elderly CHF patients, subgroup analysis of 7.5 mg vs. 15 mg doses revealed divergent mortality risks (HR = 0.28 for 7.5 mg). Researchers should stratify by baseline eGFR, serum sodium, and comorbidities. Time-to-event endpoints (e.g., "days to renal function deterioration") require Kaplan-Meier survival curves and multivariate logistic regression to control for confounders .

Q. How do transporter-mediated interactions of this compound influence its renal disposition in ADPKD patients?

- Methodological Answer : SCHH models show DM-4103 inhibits P-gp, increasing digoxin accumulation (BEI reduction from 23.9% to 8.1%). In ADPKD trials (TEMPO 3:4), monitor urinary osmolality (Uosm) and TKV progression. Use dynamic contrast-enhanced MRI to assess renal transporter expression (e.g., OAT1/3) and correlate with DM-4103 plasma levels. Adjust dosing regimens in CYP3A5 expressers to mitigate variability in metabolite exposure .

Key Considerations for Experimental Design

- In vitro Models : Use SCHH for transporter studies and primary hepatocytes for CYP induction assays .

- Clinical Endpoints : Prioritize TKV, eGFR slope, and Uosm in ADPKD; serum sodium and weight reduction in heart failure .

- Safety Monitoring : Track liver enzymes (ALT/AST) and serum creatinine bimonthly in long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.